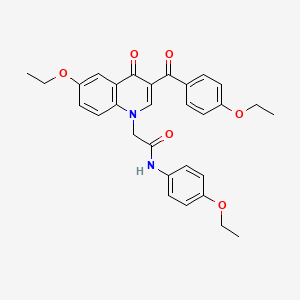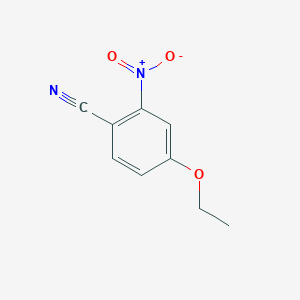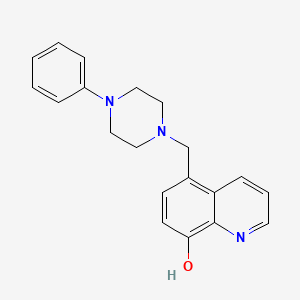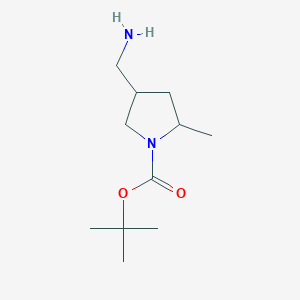![molecular formula C19H24N4O3S B3018603 3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide CAS No. 326090-41-9](/img/structure/B3018603.png)
3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide” is a chemical compound with the molecular formula C19H24N4O3S. It has an average mass of 388.484 Da and a monoisotopic mass of 388.156921 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide” include its molecular formula (C19H24N4O3S), average mass (388.484 Da), and monoisotopic mass (388.156921 Da) .Scientific Research Applications
Cancer Treatment and Targeted Kinase Inhibition
The compound’s structure suggests that it could serve as a targeted kinase inhibitor (TKI). In a study by Alotaibi et al., halogenated derivatives of pyrrolo[2,3-d]pyrimidine were synthesized, including this compound. Notably, one of these derivatives, compound 5k , exhibited potent cytotoxic effects against multiple cancer cell lines. It effectively inhibited enzymes such as EGFR, Her2, VEGFR2, and CDK2, with IC50 values comparable to the well-known TKI sunitinib. Mechanistic investigations revealed that compound 5k induced cell cycle arrest and apoptosis in HepG2 cells .
Apoptosis Induction
The same study highlighted that compound 5k induced apoptosis in cancer cells. It upregulated proapoptotic proteins (caspase-3 and Bax) while downregulating the anti-apoptotic protein Bcl-2. This apoptotic effect makes it a promising candidate for further development .
properties
IUPAC Name |
3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-18(12-7-15-5-2-1-3-6-15)22-16-8-10-17(11-9-16)27(25,26)23-19-20-13-4-14-21-19/h4,8-11,13-15H,1-3,5-7,12H2,(H,22,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULWWVPUFKLSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B3018525.png)

![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B3018528.png)
![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3018531.png)


![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B3018538.png)
![N,N-dimethyl-N'-[7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B3018540.png)

![N-[2-(1,2-Benzothiazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3018542.png)
